2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol
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Overview
Description
2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core, a benzyl group, and an ethanol moiety
Preparation Methods
The synthesis of 2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol typically involves multicomponent condensation reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid receptors, similar to other compounds in this class . This interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C25H27N3O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[benzyl-[[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]amino]ethanol |
InChI |
InChI=1S/C25H27N3O/c1-19-10-12-22(13-11-19)24-23(28-14-6-7-20(2)25(28)26-24)18-27(15-16-29)17-21-8-4-3-5-9-21/h3-14,29H,15-18H2,1-2H3 |
InChI Key |
HVZLATFPVYLKMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)CN(CCO)CC4=CC=CC=C4 |
Origin of Product |
United States |
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